molecular formula C15H20Cl2N2O2 B1455824 2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1334147-69-1

2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No. B1455824
M. Wt: 331.2 g/mol
InChI Key: XKEJRVBZAQVKOE-UHFFFAOYSA-N
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Description

This compound is a dihydrobenzofurancarboxamide derivative . It has a molecular weight of 360.82 and its IUPAC name is 1-(chloroacetyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17ClN2O5S/c15-10-14(18)16-3-5-17(6-4-16)23(19,20)11-1-2-12-13(9-11)22-8-7-21-12/h1-2,9H,3-8,10H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Molecular Design and Drug Discovery

Optimization of Lead Compounds

The optimization of lead compounds through systematic structure-activity relationship (SAR) studies led to the identification of potent compounds with specific receptor affinities. This process involves modifying the chemical structure to enhance the interaction with targeted receptors, demonstrating the compound's utility in drug discovery and development processes (He Zhao et al., 2002).

Synthesis and Pharmacological Evaluation

Novel derivatives of the compound have been synthesized and evaluated for their pharmacological activities. This includes investigating antidepressant and antianxiety activities through behavioral tests, highlighting its application in the development of potential therapeutic agents (J. Kumar et al., 2017).

PET Probe Development for Enzyme Imaging

A derivative was designed and synthesized as a potential PET probe for imaging specific enzymes, such as the proviral integration site in moloney murine leukemia virus kinase 1 (PIM1). This application signifies the compound's role in diagnostic research and the development of imaging tools for disease diagnosis and treatment monitoring (Mingzhang Gao et al., 2013).

Synthesis and Chemical Process Improvement

Improvement of Synthetic Methods

Research efforts have focused on improving the synthetic methods for related compounds, aiming at higher yields and more efficient processes. This includes the development of new reactions and the optimization of existing ones, which is crucial for the large-scale production of pharmaceuticals and research chemicals (Shi Jian-me, 2015).

Synthesis of Derivatives for Biological Activity Studies

The synthesis of various derivatives and their subsequent biological activity studies contribute to understanding the chemical structure's impact on biological systems. This research is fundamental in identifying potential therapeutic agents and elucidating mechanisms of action (V. L. Gein et al., 2013).

Future Directions

Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research could focus on further exploring the therapeutic potential of this compound and similar benzofuran derivatives.

properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2.ClH/c16-10-15(19)18-6-4-17(5-7-18)11-12-1-2-14-13(9-12)3-8-20-14;/h1-2,9H,3-8,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEJRVBZAQVKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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